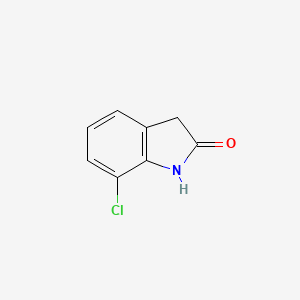

7-Chloroindolin-2-one

説明

Significance of the Indolin-2-one Scaffold in Medicinal Chemistry and Drug Discovery

The indolin-2-one framework is widely regarded as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular structures that are capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes the indolin-2-one core an exceptionally valuable starting point for the design and synthesis of novel therapeutic agents. A significant portion of therapeutic agents consists of heterocyclic compounds, and the indolin-2-one ring system is a prominent member of this class. biointerfaceresearch.com

One of the most notable areas where the indolin-2-one scaffold has proven its importance is in the discovery of kinase inhibitors. Current time information in Bangalore, IN. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The indolin-2-one structure is a key component in several potent and selective kinase inhibitors, demonstrating its utility in targeting these critical enzymes. Current time information in Bangalore, IN.aip.org The development of such inhibitors has been a milestone in targeted cancer therapy. nih.gov

The significance of this scaffold is further underscored by its presence in numerous approved drugs and clinical candidates. For instance, Sunitinib, an oral multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors, is built upon the indolin-2-one core. aip.orgmdpi.com The success of such drugs has spurred further research into the development of new indolin-2-one derivatives with improved efficacy and selectivity.

Overview of the Indolin-2-one Core in Biologically Active Compounds

The indolin-2-one scaffold is a recurring motif in a wide array of biologically active compounds, both from natural sources and synthetic origins. Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, making them attractive targets for drug discovery programs.

The biological activities associated with the indolin-2-one core are diverse and include:

Anticancer Activity: This is one of the most extensively studied areas. Indolin-2-one derivatives have been identified as potent anticancer agents, acting through various mechanisms such as the inhibition of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for angiogenesis and tumor growth. mdpi.comacs.org Compounds with this core have shown efficacy against various cancer cell lines, including colon, breast, and lung cancer. nih.govsemanticscholar.org

Anti-inflammatory Activity: Certain indolin-2-one derivatives have demonstrated significant anti-inflammatory properties. researchgate.net

Antimicrobial and Antiviral Activities: The versatility of the indolin-2-one scaffold extends to its role in compounds with antimicrobial and antiviral properties. Current time information in Bangalore, IN.connectjournals.com

Neuroprotective and Other Activities: The indolin-2-one core is also found in compounds with potential neuroprotective effects and as inhibitors of other enzymes like acetylcholine (B1216132) esterase. chemshuttle.com

The following table provides a summary of some biologically active compounds that feature the indolin-2-one scaffold:

| Compound Name/Class | Biological Activity | Reference |

| Sunitinib | Anticancer (Kinase Inhibitor) | aip.orgmdpi.com |

| Nintedanib | Anticancer (Kinase Inhibitor) | Current time information in Bangalore, IN. |

| Semaxanib (SU5416) | Anticancer (VEGFR Inhibitor) | acs.org |

| Indolinone derivatives | Anti-inflammatory | researchgate.net |

| Indirubin | Antibacterial, Antiviral | connectjournals.com |

| Convolutamydines | Antioxidant | connectjournals.com |

Specific Focus on 7-Chloroindolin-2-one as a Research Target

Among the numerous derivatives of indolin-2-one, this compound has emerged as a significant compound for research, primarily serving as a versatile intermediate in the synthesis of more complex and potentially bioactive molecules. The introduction of a chlorine atom at the 7-position of the indolin-2-one ring can influence the compound's chemical reactivity and physical properties, such as its lipophilicity, which in turn can affect its biological activity and pharmacokinetic profile. bldpharm.com

Chemical Profile of this compound:

| Property | Value | Reference |

| CAS Number | 25369-33-9 | pharmacompass.comrsc.org |

| Molecular Formula | C₈H₆ClNO | pharmacompass.comrsc.org |

| Molecular Weight | 167.59 g/mol | rsc.org |

| Synonyms | 7-Chlorooxindole |

Research has demonstrated the utility of this compound as a building block in the creation of novel compounds with therapeutic potential. For example, it has been used as a starting material in the synthesis of derivatives that have been evaluated for their anticancer activity. In one study, this compound was used to synthesize a series of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-7-chloro-indolin-2-one derivatives, which were subsequently tested against HeLa cancer cell lines.

Furthermore, this compound has been employed in the synthesis of precursors for other targeted therapies. For instance, it has been utilized in the creation of novel pyrazolylindolin-2-one based coumarin (B35378) derivatives designed as dual inhibitors of BRAF V600E and VEGFR-2 for potential application in melanoma treatment. It has also served as a precursor in the synthesis of compounds designed as potential acetylcholine esterase (AChE) inhibitors for the treatment of Alzheimer's disease. chemshuttle.com

The following table highlights some of the research applications of this compound:

| Derivative Synthesized from this compound | Research Area | Target/Cell Line | Reference |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-7-chloro-indolin-2-one | Anticancer | HeLa cancer cells | |

| Pyrazolylindolin-2-one based coumarin derivatives | Anticancer (Melanoma) | BRAF V600E / VEGFR-2 | |

| Indolin-2-one derivatives with 1-benzyl-1H-1,2,3-triazole moiety | Neurodegenerative Disease | Acetylcholine esterase (AChE) | chemshuttle.com |

These examples underscore the importance of this compound as a key research target, not for its own direct biological activity, but as a fundamental component in the construction of novel molecules with diverse and significant therapeutic potential.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDLUAACCNVSQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293540 | |

| Record name | 7-Chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-33-9 | |

| Record name | 7-Chloro-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-2-oxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chloroindolin 2 One and Its Derivatives

Established Synthetic Pathways for Indolin-2-one Derivatives

The construction of the indolin-2-one core has been achieved through various reliable synthetic strategies. These methods often provide a foundation for the synthesis of more complex derivatives, including 7-chloroindolin-2-one.

Routes involving Isatin (B1672199) as a Precursor

Isatin, or 1H-indole-2,3-dione, stands out as a versatile and crucial precursor in the synthesis of a wide array of indolin-2-one derivatives. dergipark.org.trnih.gov Its unique structure, featuring both a ketone and a lactam moiety, allows for diverse chemical transformations. dergipark.org.tr The reactivity of the C3-carbonyl group makes it a prime target for nucleophilic addition and condensation reactions, which are fundamental steps in building the indolin-2-one framework.

One common approach involves the reaction of isatin with various nucleophiles. For instance, the reaction of isatin derivatives with organometallic reagents or other carbon nucleophiles can lead to the formation of 3-substituted-3-hydroxyindolin-2-ones. rsc.org These intermediates can then be further manipulated to generate a variety of indolin-2-one analogs.

Furthermore, isatin and its substituted variants, including those with a chlorine atom at the 7-position, can be synthesized through methods like the Stolle synthesis, which involves the cyclization of a chlorooxalylanilide intermediate. dergipark.org.tr Another classical method is the Sandmeyer synthesis. A specific synthesis of 7-chlorooxindole (another name for this compound) involves the treatment of 7-chloro-3-hydrazono-oxindole (B8424598) with sodium ethoxide. prepchem.com

The Knoevenagel condensation of isatin derivatives with compounds containing active methylene (B1212753) groups is another widely employed strategy to produce 3-ylideneindolin-2-ones. nih.gov These unsaturated products can subsequently be reduced to afford the corresponding 3-substituted indolin-2-ones.

A study reported the synthesis of 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-7-chloro-indolin-2-one by treating 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (B1269557) with 7-chloro-isatin. nih.govresearchgate.net This highlights the direct use of a substituted isatin to create a complex indolin-2-one derivative.

| Precursor | Reagent(s) | Product Type | Reference(s) |

| Isatin | Organometallic reagents | 3-Substituted-3-hydroxyindolin-2-ones | rsc.org |

| Isatin | Active methylene compounds | 3-Ylideneindolin-2-ones | nih.gov |

| 7-Chloro-isatin | 5-(4-Aminophenyl)-1,3,4-oxadiazole-2-thiol | 3-{4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-7-chloro-indolin-2-one | nih.govresearchgate.net |

| 7-Chloro-3-hydrazono-oxindole | Sodium ethoxide | 7-Chlorooxindole | prepchem.com |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages such as operational simplicity, high atom economy, and the ability to generate molecular diversity in a single step. nih.gov The synthesis of indolin-2-one derivatives has greatly benefited from the development of novel MCRs. beilstein-journals.orgnih.gov

Three-component reactions (3CRs) are a prominent class of MCRs used to construct complex molecules from three distinct starting materials. Several 3CRs have been developed for the synthesis of functionalized indolin-2-ones.

For example, a HOTf-catalyzed three-component reaction of indoles, acetophenones, and (E)-3-phenacylideneoxindolinones has been reported to yield polysubstituted 3-(9H-carbazol-2-yl)indolin-2-ones. acs.orgnih.gov Another example is the one-pot condensation of indole (B1671886), dimedone, and 3-phenacylideneoxindoles catalyzed by p-toluenesulfonic acid to afford functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones. nih.gov

The synthesis of spiro[indolin-3,2'-pyrrolidin]-2-one derivatives has been achieved through a three-component reaction involving isatin, benzylamine (B48309) derivatives, and chalcones. uc.pt This reaction proceeds via the in-situ formation of an azomethine ylide followed by a 1,3-dipolar cycloaddition.

A metal-free, three-component coupling of N-protected isatin, an aryne precursor, and a 1,3-cyclodione has been developed for the synthesis of 3-substituted-3-hydroxyindolin-2-ones. rsc.org Furthermore, three-component reactions of alkylisocyanide, dialkyl acetylenedicarboxylate, and 3-phenacylideneoxindole have been shown to produce functionalized spiro[cyclopentane-1,3'-indolines]. sioc-journal.cn

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Catalyst/Conditions | Reference(s) |

| Indoles | Acetophenones | (E)-3-Phenacylideneoxindolinones | 3-(9H-Carbazol-2-yl)indolin-2-ones | HOTf | acs.orgnih.gov |

| Indole | Dimedone | 3-Phenacylideneoxindoles | 3-{1-[2-(1H-Indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones | p-Toluenesulfonic acid | nih.gov |

| Isatin | Benzylamine derivatives | Chalcones | Spiro[indolin-3,2'-pyrrolidin]-2-one derivatives | Not specified | uc.pt |

| N-Protected Isatin | Aryne precursor | 1,3-Cyclodione | 3-Substituted-3-hydroxyindolin-2-ones | Metal-free | rsc.org |

| Alkylisocyanide | Dialkyl acetylenedicarboxylate | 3-Phenacylideneoxindole | Spiro[cyclopentane-1,3'-indolines] | Refluxing toluene | sioc-journal.cn |

Building upon the principles of MCRs, four-component reactions (4CRs) offer an even higher level of convergence for the synthesis of complex molecular architectures. A one-pot, four-component condensation of isatin derivatives, activated methylene reagents, hydrazine (B178648) hydrate, and β-keto esters has been utilized for the synthesis of 6′-amino-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazol]-2-one derivatives under solvent-free conditions. shd-pub.org.rsacs.org

Another reported four-component reaction involves benzohydrazide, acetylenedicarboxylate, isatins, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) to produce functionalized 1-benzamidospiro[indoline-3,4'-pyridines]. d-nb.infobeilstein-journals.org These examples demonstrate the power of 4CRs in rapidly accessing diverse spirooxindole scaffolds.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type | Catalyst/Conditions | Reference(s) |

| Isatin derivatives | Activated methylene reagents | Hydrazine hydrate | β-Keto esters | 6′-Amino-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazol]-2-one derivatives | Solvent-free | shd-pub.org.rsacs.org |

| Benzohydrazide | Acetylenedicarboxylate | Isatins | Malononitrile/Ethyl cyanoacetate | 1-Benzamidospiro[indoline-3,4'-pyridines] | Triethylamine | d-nb.infobeilstein-journals.org |

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. mdpi.comsemanticscholar.org The synthesis of this compound and its derivatives has also benefited from the application of these sustainable methodologies. researchgate.netresearchgate.net

Solvent-Free and Grinding Conditions

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. mdpi.com Solvent-free reaction conditions, often coupled with mechanical grinding, offer a more environmentally friendly alternative to traditional solvent-based synthesis. researchgate.net

A notable example is the synthesis of novel 4H-pyran-indolin-2-one analogs through the reaction of various isatins with 4H-pyran-4-one using sodium bicarbonate as a catalyst under solvent-free grinding conditions at room temperature. researchgate.net This method boasts several advantages, including mild reaction conditions, the use of a readily available and economical catalyst, short reaction times (≤ 5 minutes), excellent product yields (89-98%), and the avoidance of tedious work-up procedures. researchgate.net

The development of such solvent-free and grinding methods provides a promising and sustainable route for the synthesis of indolin-2-one derivatives, potentially applicable to the synthesis of this compound as well.

Aqueous Medium Reactions ("On-water" Catalysis)

The use of aqueous media in organic synthesis has garnered significant attention as a sustainable and environmentally benign approach. While dedicated "on-water" catalytic methods for the direct synthesis of this compound are not extensively documented in readily available literature, several synthetic strategies for related oxindole (B195798) structures utilize water as a crucial component of the reaction medium. These methods, while not always fitting the strict definition of "on-water" catalysis where the reaction is accelerated at the oil-water interface, highlight the feasibility of using aqueous systems.

One notable approach involves the reductive cyclization of substituted nitrophenylacetic acids. For instance, the synthesis of 6-chlorooxindole (B1630528) has been achieved through the reductive cyclization of 4-chloro-2-nitrophenylacetic acid. This reaction typically employs zinc dust in the presence of sulfuric acid, indicating an aqueous acidic environment is essential for the transformation. Although this example pertains to the 6-chloro isomer, the fundamental principle of reductive cyclization in an aqueous medium could potentially be adapted for the synthesis of this compound from the corresponding 3-chloro-2-nitrophenylacetic acid.

Another relevant method is the cyclization of halophenylacetic acids. A patented process describes the cyclization of 2-chlorophenylacetic acid to form the parent oxindole scaffold using aqueous ammonia (B1221849) in the presence of a copper(I) chloride catalyst. However, the patent notes that this method may be less suitable for dihalogenated precursors due to the potential for the formation of undesired byproducts, such as mono- and di-amino halo compounds. This suggests that while aqueous conditions are viable, careful optimization is necessary to control the reaction pathway, especially for more complex substrates.

Furthermore, the broader field of heterocyclic synthesis provides examples of one-pot, microwave-assisted syntheses conducted in water. For example, the Urech synthesis of 5-monosubstituted hydantoins from L-amino acids has been successfully performed in water, demonstrating the solvent's utility for constructing nitrogen-containing heterocyclic rings under accelerated conditions. While this does not directly produce this compound, it supports the ongoing exploration of aqueous synthetic routes for related pharmacologically relevant scaffolds.

These examples collectively suggest that while specific "on-water" catalytic protocols for this compound are still an emerging area of research, the use of aqueous media for key synthetic steps is established and offers a foundation for developing greener synthetic pathways.

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a powerful and sustainable alternative to conventional organic synthesis, often enabling reactions under mild conditions without the need for stoichiometric chemical oxidants or reductants. rsc.org The application of electrochemistry to the synthesis of oxindole derivatives, including those related to this compound, is a growing field of interest. rsc.org

The core of electrochemical approaches to oxindole synthesis often involves the radical addition and subsequent cyclization of acrylamide (B121943) derivatives. rsc.org This strategy provides a direct route to functionalized oxindoles through the formation of C-S, C-O, C-C, C-Se, and C-N bonds. rsc.org By employing electrons as a "traceless" reagent, these methods align with the principles of green chemistry. rsc.org

A notable advancement in this area is the development of supporting-electrolyte-free electrochemical synthesis. For example, a continuous flow electrochemical method has been reported for the synthesis of trifluoromethylated oxindoles. sioc-journal.cn In this process, various N-arylacrylamides react with CF₃SO₂NHNHBoc to yield the corresponding products in moderate yields. sioc-journal.cn The ability to perform these reactions in a continuous flow setup without supporting electrolytes enhances the practicality and scalability of the method. sioc-journal.cn While this specific example focuses on trifluoromethylated derivatives, the underlying principles are applicable to the synthesis of other substituted oxindoles.

The electrochemical approach can also be utilized for annulation strategies. For instance, an electrochemical furan (B31954) annulation has been developed for the synthesis of seven-membered rings, where voltammetric studies helped in understanding the reaction mechanism. researchgate.net The generation of radicals and their subsequent cyclization are key steps that can be precisely controlled through electrochemical parameters.

Although specific examples detailing the direct electrochemical synthesis of this compound are not extensively reported, the established electrochemical methods for constructing the core oxindole scaffold and its derivatives provide a strong foundation for future research in this area. The ability to generate reactive intermediates under controlled conditions makes electrochemistry a promising tool for developing novel and efficient syntheses of this compound and its analogues.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This approach has been successfully applied to the synthesis of a variety of heterocyclic compounds, including derivatives of this compound.

A prominent application of microwave technology in this context is in condensation and cyclization reactions. For instance, a one-pot, microwave-assisted synthesis of 2,4-dichloroquinolines has been developed from anilines and malonic acid in the presence of phosphorus oxychloride, with reaction times as short as 50 seconds at 600 W. asianpubs.org Similarly, the synthesis of pyrimidine (B1678525) derivatives has been achieved with high efficiency under microwave irradiation. nih.gov These examples demonstrate the broad utility of microwave heating for the rapid construction of heterocyclic scaffolds.

More specifically, a solvent-free microwave-assisted approach has been reported for the N-alkylation of isatin derivatives, which are closely related to this compound. This method has been adapted for the synthesis of compounds like 7-chloro-5-fluoroindolin-2-one. The reaction involves the condensation of a fluorinated indole precursor with a chlorinated benzyl (B1604629) halide in the presence of a mild base, such as potassium carbonate. The reaction is typically carried out at a microwave power of 150–200 W for 9–15 minutes, achieving temperatures of 60–80°C, with reported yields ranging from 64% to 92%.

The following table summarizes representative examples of microwave-assisted synthesis of heterocyclic compounds, illustrating the typical conditions and outcomes.

| Starting Materials | Product | Catalyst/Reagent | Solvent | Power (W) | Time (min) | Yield (%) |

| Anilines, Malonic acid | 2,4-Dichloroquinolines | POCl₃ | None | 600 | 0.83 | ~61 |

| 5-fluoroindoline-2,3-dione, Benzyl chloride | 7-Chloro-5-fluoroindolin-2-one derivative | K₂CO₃ | None | 150-200 | 9-15 | 64-92 |

| 2-Amino-4,6-dichloropyrimidine, Various amines | 2-Amino-4-chloro-pyrimidine derivatives | None | Ethanol | 100 | 5-10 | 70-85 |

| 4-Aminobutanol, Benzoyl chloride (multi-step sequence) | 2-Aryl-4,5,6,7-tetrahydro-1,3-thiazepines | PPSE (cyclization step) | Dioxane | 150 | 10-40 | High |

Data compiled from multiple sources.

These findings underscore the significant advantages of microwave-assisted synthesis in terms of efficiency and yield for producing this compound and its derivatives. The ability to perform these reactions rapidly and often under solvent-free conditions makes this a highly attractive and green synthetic methodology.

Regiospecific Synthesis of Substituted this compound Derivatives

The regiospecific synthesis of substituted this compound derivatives is crucial for establishing clear structure-activity relationships in medicinal chemistry. Controlling the position of substituents on the oxindole ring allows for the fine-tuning of a molecule's biological properties. Various strategies have been developed to achieve regioselectivity in the synthesis of oxindoles.

One of the primary challenges in the synthesis of chloro-substituted oxindoles is controlling the position of the chlorine atom on the aromatic ring. Direct chlorination of oxindole can lead to a mixture of isomers, including the 5-chloro and 7-chloro derivatives. To achieve regioselectivity, specific synthetic routes are employed. For instance, the synthesis of 6-chlorooxindole can be achieved with high regioselectivity through the cyclization of 4-chloro-2-nitrophenylacetic acid. This approach, starting with a precursor where the chlorine atom is already in the desired position, ensures the formation of the correct regioisomer. The use of Lewis acids, such as iron(III) chloride, as catalysts can also direct the chlorination to a specific position, with factors like solvent polarity and temperature playing a role in controlling the kinetic versus thermodynamic products.

Another powerful tool for achieving regiospecificity is the use of metal-catalyzed cross-coupling and annulation reactions. Ruthenium-catalyzed ring-closing metathesis has been successfully used for the regioselective synthesis of spiro-oxindoles. mdpi.com This method allows for the construction of complex spirocyclic systems with a high degree of control over the final structure. mdpi.com Similarly, palladium-catalyzed intramolecular α-arylation of amides has been applied to the synthesis of functionalized spirooxindoles, providing a reliable method for assembling these intricate structures.

The following table provides examples of synthetic methods where regioselectivity is a key aspect in the formation of substituted oxindole derivatives.

| Reaction Type | Precursor(s) | Product Type | Key Reagents/Catalysts | Outcome |

| Reductive Cyclization | 4-Chloro-2-nitrophenylacetic acid | 6-Chlorooxindole | Zinc, Sulfuric Acid | Regiospecific formation of the 6-chloro isomer. |

| Ring-Closing Metathesis | 3,3-Diallyl oxindoles | Spiro-oxindoles | Grubb's Catalyst-I | Regioselective synthesis of spirocyclic systems. mdpi.com |

| Intramolecular α-Arylation | α-Aryl amides | Spirooxindoles | Palladium catalyst | Controlled assembly of spirooxindole natural products. |

| Radical Annulation Cyclization | 1,7-Dienes, Aldehydes | N-containing polycyclic compounds | Oxidant | Highly regio- and stereoselective synthesis. |

Strategies for Chiral this compound Synthesis (Asymmetric Approaches)

The synthesis of enantiomerically pure this compound derivatives is of significant interest in medicinal chemistry, as the stereochemistry of a molecule can have a profound impact on its biological activity. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, and various strategies have been developed to achieve this for the oxindole scaffold. arkat-usa.org These approaches typically involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction. arkat-usa.orgyork.ac.uk

A key focus in the asymmetric synthesis of this compound derivatives is the creation of a stereogenic center at the C3 position of the oxindole ring. This often involves the addition of a substituent to a prochiral 3-substituted oxindole or the enantioselective construction of a spirocyclic system at this position.

Chiral catalysts, particularly those based on transition metals or organocatalysts, have proven to be highly effective in these transformations. For example, chiral calcium VAPOL phosphate (B84403) has been used as a catalyst for the enantioselective chlorination of 3-substituted oxindoles using N-chlorosuccinimide (NCS) as the chlorine source. rsc.org This method provides access to 3-chloro-3-substituted oxindoles with high enantioselectivity. rsc.org Similarly, chiral Brønsted bases and hydrogen-donor catalysts have been employed in a variety of asymmetric transformations under mild conditions. frontiersin.org

The following table summarizes selected asymmetric synthetic methods for producing chiral oxindole derivatives, which could be applied to the synthesis of chiral this compound analogues.

| Reaction Type | Substrate(s) | Chiral Catalyst/Auxiliary | Product Type | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

| Enantioselective Chlorination | 3-Substituted Oxindoles, NCS | Chiral Calcium VAPOL Phosphate | 3-Chloro-3-substituted oxindoles | High ee. rsc.org |

| [3+2] Cycloaddition | β-Keto esters, Azonaphthalenes | Guanidine-amides | Cyclopenta[b]indoles | Up to 96% ee, >19:1 dr. nih.gov |

| Alkylation | Carbamate-protected isoindolinones | Anionic chiral auxiliary | 3-Substituted isoindolinones | High ee. |

| Dihydroxylation | Olefins | (DHQ)₂PHAL and (DHQD)₂PHAL (chiral ligands) | Chiral diols | er from 78:22 to 97:3. |

| Reductive Cross-Coupling | N-H- and N-Sulfonylaziridines, Heterocumulenes | Nickel-catalyzed | Chiral products | High enantioselectivity. |

These strategies highlight the power of asymmetric catalysis in accessing stereochemically defined this compound derivatives. The ability to control the three-dimensional structure of these molecules is paramount for the development of new and effective therapeutic agents.

Advanced Spectroscopic and Crystallographic Characterization of 7 Chloroindolin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as a cornerstone for the detailed structural analysis of 7-chloroindolin-2-one derivatives in solution. It offers a window into the electronic environment of individual atoms, their connectivity, and dynamic behaviors.

Proton NMR (¹H NMR) is instrumental in determining the stereochemistry of this compound derivatives, particularly for compounds possessing exocyclic double bonds which can exist as E/Z isomers. The chemical shifts of vinylic protons are highly sensitive to their spatial orientation relative to other functional groups, such as the carbonyl group at the 2-position of the indolinone ring. nih.gov

In many synthesized this compound derivatives, the presence of both E and Z isomers is confirmed by the appearance of distinct sets of signals in the ¹H NMR spectrum. nih.gov For instance, the vinylic proton of the Z-diastereomer typically resonates at a slightly higher chemical shift compared to the E-diastereomer. nih.gov This downfield shift is attributed to the deshielding effect of the nearby carbonyl group in the Z-configuration. nih.gov The ratio of the E to Z isomers can be quantified by comparing the integration values of their respective vinylic proton signals. nih.gov

A study on various synthesized oxindole (B195798) derivatives, including a 7-chloro substituted compound, demonstrated the presence of both E and Z isomers, with the E:Z ratio determined from the integration of vinylic proton signals. nih.gov For example, in one derivative, the vinylic proton of the major Z-diastereomer appeared at 7.80 ppm, while the corresponding proton of the minor E-diastereomer was observed at 7.63 ppm. nih.gov Other characteristic signals, such as the NH proton of the indolinone ring, typically appear as a singlet in the range of δ 9.83–10.74 ppm. nih.gov

The specific chemical shifts and coupling constants observed in the ¹H NMR spectrum provide a detailed fingerprint for each isomer, allowing for unambiguous assignment and conformational analysis. The separation of signals for aromatic protons can also be indicative of the isomeric form. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for E/Z Isomers of a this compound Derivative

| Proton | Z-Isomer | E-Isomer |

|---|---|---|

| Vinylic H | 7.80 | 7.63 |

| Oxindole H4 | 7.44 | 7.02 |

| Ar-H (H2',6') | 8.47 | 7.62 |

| NH | ~10.71 | ~10.71 |

Data is illustrative and based on findings for similar structures. nih.gov

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of this compound derivatives. bhu.ac.in Each unique carbon atom in the molecule gives rise to a distinct signal, offering valuable insights into the molecular structure. libretexts.org The chemical shifts in a ¹³C NMR spectrum are sensitive to the electronic environment of the carbon atoms, influenced by factors such as hybridization and the electronegativity of neighboring atoms. libretexts.org

In proton-decoupled ¹³C NMR spectra, each carbon signal typically appears as a singlet, which simplifies the spectrum and aids in the identification of the number of non-equivalent carbon atoms. libretexts.org The chemical shift values for various types of carbon atoms fall within characteristic ranges. For instance, carbonyl carbons (C=O) are typically found far downfield, while aromatic and alkene carbons appear in the intermediate region, and aliphatic carbons resonate at higher fields. chemguide.co.uk

For this compound derivatives, the ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the lactam ring, the carbons of the benzene (B151609) ring, and any carbons in substituent groups. The presence of the electron-withdrawing chlorine atom at the 7-position will influence the chemical shifts of the nearby aromatic carbons.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in Organic Molecules

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| C=O (Ketones/Aldehydes) | 190 - 220 |

| C=O (Acids/Esters/Amides) | 160 - 185 |

| Aromatic/Alkene C | 100 - 150 |

| C-O | 50 - 90 |

| C-C (Aliphatic) | 0 - 50 |

This table provides general ranges and specific values for this compound derivatives may vary. chemguide.co.uk

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules, such as the rotation around single bonds that have a partial double bond character. ias.ac.in In certain this compound derivatives, particularly those with amide or carbamate (B1207046) functionalities, hindered rotation around the C-N bond can lead to the existence of distinct rotational conformers (rotamers) at room temperature. scielo.org.mxnih.gov

This restricted rotation results in the broadening or splitting of NMR signals for nuclei near the rotating bond. scielo.org.mx By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier to this rotation. ias.ac.inmdpi.com As the temperature is increased, the rate of rotation increases, and if it becomes fast on the NMR timescale, the separate signals for the two rotamers will coalesce into a single, time-averaged signal. mdpi.com

Studies on related N-substituted indole (B1671886) derivatives have shown that the barrier to rotation around the C-N bond of an amide or carbamate group can be significant. scielo.org.mx For example, in N-carbomethoxyindole derivatives, dynamic effects in the ¹H and ¹³C NMR spectra, such as the broadening of signals for the H-7 proton and the carbamate methyl group, are indicative of hindered rotation. scielo.org.mx The free energy of activation (ΔG‡) for the rotational process can be calculated from the coalescence temperature and the chemical shift difference between the signals of the two rotamers.

The investigation of rotational barriers in this compound derivatives can provide crucial information about their conformational flexibility and the stability of different conformers, which can in turn influence their biological activity.

X-ray Crystallography for Molecular and Crystal Structure Determination

For this compound derivatives designed as inhibitors of biological targets, X-ray crystallography can be used to determine the crystal structure of the derivative in complex with its target protein. This provides direct, high-resolution evidence of the binding mode, confirming or refuting predictions from computational modeling studies. nih.gov

The analysis of the crystal structure reveals the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding affinity and selectivity. Such information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds to improve their potency and pharmacological properties. nih.gov

In the solid state, the crystal packing of this compound derivatives is governed by a network of intermolecular interactions, with hydrogen bonding often playing a dominant role. mdpi.commdpi.com X-ray crystallography allows for the detailed analysis of these interactions.

For the parent compound, 6-chloroindolin-2-one, X-ray diffraction studies have revealed that the molecules form centrosymmetric dimers in the crystal structure through N—H⋯O hydrogen bonds. iucr.orgresearchgate.net These dimers are further linked by other interactions, such as C—H⋯O and Cl⋯Cl interactions, to build the three-dimensional crystal lattice. iucr.orgresearchgate.net The analysis of these interactions is crucial for understanding the crystal packing and polymorphism of these compounds.

The study of hydrogen bonding patterns and other intermolecular interactions in the crystal structures of this compound derivatives can provide insights into their physical properties, such as melting point and solubility, and can also inform the design of co-crystals with tailored properties. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-Chloroindolin-2-one |

Stereochemical and Conformational Analysis

The core of this compound is a bicyclic system where a benzene ring is fused to a five-membered lactam ring. While the aromatic portion is planar, the lactam ring can adopt various conformations to minimize steric and torsional strain. In cyclic systems, conformational changes aim to reduce eclipsing interactions across σ bonds. pharmacy180.com For the indolin-2-one scaffold, the planarity is influenced by its substituents. Crystallographic studies of related compounds, such as 7-chloroindoline-2,3-dione, reveal that the bicyclic ring system is nearly planar. nih.gov

A critical aspect of the stereochemistry of this compound derivatives arises from the substitution at the 7-position, which is ortho to the fusion point with the lactam ring. Bulky substituents at this position can lead to hindered rotation around the single bond connecting a substituent to the ring, giving rise to a form of axial chirality known as atropisomerism. mdpi.com These atropisomers are stereoisomers that can be stable enough to be isolated. Based on the energy barrier to rotation, they can be classified into different categories, with some interconverting rapidly at room temperature (Class 1) and others being configurationally stable for years (Class 3). mdpi.com

Advanced analytical methods are employed to study these dynamic processes. Dynamic Nuclear Magnetic Resonance (D-NMR) is a powerful technique for analyzing the kinetics of conformational changes that are rapid on the human timescale but slow on the NMR timescale. unibo.it X-ray crystallography provides definitive evidence of the preferred conformation in the solid state. For instance, the crystal structure of (Z)-2-(5-Chloro-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide, a related derivative, shows a dihedral angle of 10.00 (6)° between the indolin-2-one system and an attached benzene ring. iucr.org Such studies also elucidate the crucial role of intermolecular forces in stabilizing specific conformations. In many indolin-2-one derivatives, intermolecular N—H⋯O hydrogen bonds are a dominant feature, often leading to the formation of centrosymmetric dimers in the crystal lattice. nih.goviucr.org

Table 1: Crystallographic Data for a Representative Chloroindolin-2-one Derivative (Z)-2-(5-Chloro-2-oxoindolin-3-ylidene)-N-phenylhydrazinecarbothioamide iucr.org

| Parameter | Value |

| Formula | C₁₅H₁₁ClN₄OS |

| Molar Mass (Mᵣ) | 330.79 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.7117 (2) |

| b (Å) | 17.9510 (7) |

| c (Å) | 14.2455 (5) |

| β (°) | 91.262 (2) |

| Volume (V) (ų) | 1460.25 (9) |

| Z | 4 |

Mass Spectrometry (MS) in Compound Characterization (e.g., HRMS, ESI-MS, GC-MS)

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound derivatives, providing precise information on molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized compounds.

Various ionization techniques are utilized depending on the analyte's properties and the desired information. Electrospray Ionization (ESI) is a soft ionization method commonly used for analyzing indole-2-one derivatives, as it typically keeps the molecule intact, showing a prominent protonated molecular ion peak [M+H]⁺. nih.govresearchgate.net This allows for the straightforward determination of the molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) provides information not only on the molecular weight but also on the structure through analysis of fragmentation patterns. nist.gov The presence of a chlorine atom in this compound derivatives results in a characteristic isotopic pattern for the molecular ion, with two peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio of intensity. jst.go.jptsijournals.com This signature is a key identifier for chlorine-containing compounds.

For example, the GC-MS analysis of 7-chloro-3-((4-methoxybenzyl)imino)indolin-2-one revealed a molecular ion [M]⁺ at m/z 300.17 and a corresponding isotope peak at m/z 302.13, both with a relative intensity of 34.15%. jst.go.jp The spectrum also shows various fragment ions that help in elucidating the structure. jst.go.jp

Table 2: GC-MS Fragmentation Data for 7-Chloro-3-((4-methoxybenzyl)imino)indolin-2-one jst.go.jp

| m/z | Relative Intensity (%) |

| 302.13 | 34.15 |

| 300.17 | 34.15 |

| 280.19 | 45.45 |

| 272.11 | 57.45 |

| 234.35 | 30.50 |

| 180.26 | 30.25 |

| 153.14 | 51.78 |

| 124.15 | 41.55 |

| 91.17 | 40.50 |

Infrared (IR) Spectroscopy in Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound derivatives, the IR spectrum provides clear signatures for the key structural components.

The most prominent absorption band is typically from the carbonyl (C=O) group of the five-membered lactam ring, which appears as a strong peak usually in the range of 1680–1750 cm⁻¹. jst.go.jpbiointerfaceresearch.com For N-unsubstituted or N-aryl derivatives, a sharp or broad absorption band corresponding to the N-H stretching vibration is observed between 3200 and 3400 cm⁻¹. jst.go.jpnih.gov Other characteristic peaks include those for the aromatic C=C stretching vibrations, the C=N stretch in imino-derivatives (around 1610-1640 cm⁻¹), and the C-Cl bond, which gives rise to absorptions in the fingerprint region (below 1000 cm⁻¹). jst.go.jpbiointerfaceresearch.com

The precise position of these absorption bands can be influenced by the electronic effects of other substituents on the molecule and by intermolecular interactions such as hydrogen bonding.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for selected this compound Derivatives

| Functional Group | 7-Chloro-3-((4-methoxybenzyl)imino)indolin-2-one jst.go.jp | 3-(benzo[d]oxazol-2-ylimino)-7-chloroindolin-2-one biointerfaceresearch.com | 1-Butyl-7-chloro-3-((4-methoxybenzyl)imino)indolin-2-one jst.go.jp |

| N-H Stretch | 3419 | 3375 | - |

| C=O Stretch (Lactam) | 1693 | 1752 | 1743 |

| C=N Stretch (Imino) | 1612 | 1482 | 1621 |

| C-Cl Stretch | - | 865 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and conjugation. technologynetworks.com The indolin-2-one core contains a chromophore—a part of the molecule responsible for its color by absorbing light in the UV or visible range. The absorption of UV light promotes electrons from a lower energy ground state (typically π or n orbitals) to a higher energy excited state (π* orbitals).

The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, shows one or more absorption bands, with the wavelength of maximum absorbance denoted as λ_max. The position and intensity of these bands are sensitive to the molecular structure and the solvent environment. researchgate.net

For this compound and its derivatives, the electronic transitions are primarily associated with the conjugated system formed by the aromatic ring and the lactam carbonyl group. The introduction of substituents onto the aromatic ring can significantly alter the UV-Vis spectrum. Electron-withdrawing groups like the 7-chloro substituent and electron-donating groups can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. researchgate.net The choice of solvent can also influence the λ_max values due to differing interactions between the solvent and the molecule's ground and excited states. While specific, detailed UV-Vis studies on this compound itself are not extensively reported in the provided context, the technique remains a powerful method for probing the electronic properties of its derivatives and how they are modified by further substitution.

Computational Chemistry and in Silico Studies of 7 Chloroindolin 2 One Analogs

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscispace.com This method is instrumental in understanding how 7-chloroindolin-2-one analogs interact with biological targets at a molecular level.

Binding affinity, a measure of the strength of the interaction between a ligand and its protein target, is a critical parameter in drug design. arxiv.orgnih.gov Molecular docking simulations are frequently employed to estimate the binding affinities of this compound derivatives. For instance, a study on indolin-2-one (IDL) analogs as potential inhibitors of cytochrome c peroxidase utilized the PyRx virtual screening program to conduct molecular docking. The binding affinities of the five IDL analogs ranged from -14.0 to -15.1 Kcal/mol, indicating strong interactions with the receptor (PDB ID: 2X08). researchgate.net These predictions are crucial for prioritizing compounds for further experimental testing. arxiv.orgnih.gov The accuracy of these predictions can be enhanced by employing advanced scoring functions and considering the flexibility of both the ligand and the protein. nih.gov

Table 1: Predicted Binding Affinities of Indolin-2-one Analogs

| Compound | Binding Affinity (Kcal/mol) | Target Protein |

|---|---|---|

| IDL Analog 1 | -14.0 | Cytochrome c peroxidase |

| IDL Analog 2 | -14.5 | Cytochrome c peroxidase |

| IDL Analog 3 | -14.8 | Cytochrome c peroxidase |

| IDL Analog 4 | -15.0 | Cytochrome c peroxidase |

| IDL Analog 5 | -15.1 | Cytochrome c peroxidase |

Data sourced from a molecular docking study on indolin-2-one analogs. researchgate.net

A significant outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that are crucial for ligand recognition and binding. plos.org For example, in a study of indolin-2-one linked 1,2,3-triazole derivatives as potential EGFR inhibitors, docking experiments revealed that compounds 7c, 7o, and 7v bind within the active site of the epidermal growth factor receptor (EGFR) (PDB ID: 6P8Q). unibo.it The stability of these complexes was attributed to strong hydrogen bonds with the MET793 residue, Pi-Sulfur interactions with MET790, and Pi-Alkyl interactions with LEU788 and ALA743. unibo.it Similarly, studies on 6-chloroindolin-2-one derivatives have highlighted interactions with residues such as Pro312 and Phe314 in the binding pocket of α-glucosidase. imist.ma

Table 2: Key Binding Site Residues for this compound Analogs

| Compound Class | Target Protein | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Indolin-2-one linked 1,2,3-triazoles | EGFR (6P8Q) | MET793 | Hydrogen Bond |

| MET790 | Pi-Sulfur | ||

| LEU788, ALA743 | Pi-Alkyl | ||

| 6-chloroindolin-2-one derivatives | α-glucosidase | Pro312 | Hydrogen Bond, Pi-Sigma, Pi-Alkyl |

| Phe314 | Carbon-Hydrogen Bond | ||

| Asp307 | Pi-Anion |

Data compiled from molecular docking studies. unibo.itimist.ma

Analyzing the binding mode of a ligand provides a detailed three-dimensional picture of its orientation and conformation within the protein's active site. nih.govresearchgate.net This analysis helps in understanding the specific interactions that contribute to the ligand's activity. For instance, in the docking of 6-chloroindolin-2-one derivatives with α-glucosidase, it was observed that the oxindole (B195798) moiety forms a hydrogen bond with Pro312. imist.ma The 6-chloroindolin-2-one part of the molecule engages in a carbon-hydrogen bond with Phe314, while a phenyl ring substituent forms a pi-pi T-shaped interaction with Phe303. imist.ma Such detailed analysis of binding modes is crucial for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that influence their potency.

Two-dimensional QSAR (2D-QSAR) models establish a relationship between the biological activity and various 2D descriptors of the molecules, such as topological, electronic, and physicochemical properties. nih.govnih.gov For a series of antitubercular compounds, a 2D-QSAR model was developed that demonstrated a good correlation between the predicted and experimental activities, with a correlation coefficient (R²) of 0.74. nih.gov This model indicated that dipole energy and heat of formation are significant descriptors that correlate well with the anti-tubercular activity. nih.gov Such models can be used to screen virtual libraries of compounds and prioritize those with a higher probability of being active. researchgate.net

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. pitt.edunih.gov These methods generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. uoa.gr

In a study of oxindole-based oxadiazole molecules as α-glucosidase inhibitors, both CoMFA and CoMSIA models were developed. imist.ma The CoMFA model showed a high squared correlation coefficient (R²) of 0.977 and a cross-validated R² (Q²) of 0.544, with steric and electrostatic fields being the main contributors. imist.ma The CoMSIA model also exhibited good statistical results with an R² of 0.935 and a Q² of 0.605, where H-bond donor, electrostatic, and H-bond acceptor fields were the most influential. imist.ma These 3D-QSAR models not only predicted the activity of the compounds but also provided valuable insights for designing new, more potent inhibitors. imist.ma

Table 3: Statistical Parameters of 3D-QSAR Models for Oxindole-Based Oxadiazole Analogs

| Model | Q² | R² | SEE | ONC | R²test |

|---|---|---|---|---|---|

| CoMFA | 0.544 | 0.977 | 0.118 | 4 | 0.950 |

| CoMSIA | 0.605 | 0.935 | 0.138 | 2 | 0.804 |

Q²: Cross-validated correlation coefficient; R²: Non-cross-validated correlation coefficient; SEE: Standard Error of Estimate; ONC: Optimum Number of Components; R²test: Predictive R² for the external test set. Data from a 3D-QSAR study on α-glucosidase inhibitors. imist.ma

Predictive Modeling for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone in the rational design of novel therapeutic agents. For this compound and its analogs, these models correlate structural or physicochemical properties with biological activities, guiding the synthesis of more potent compounds.

Various in silico techniques are employed to forecast the biological potential of indolin-2-one derivatives. ontosight.ai Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are instrumental in developing predictive models. imist.ma These models have been successfully applied to series of oxindole-based compounds to predict their inhibitory activity against targets like α-glucosidase, a key enzyme in diabetes management. imist.ma For instance, a study on oxindole-based oxadiazole molecules developed robust CoMFA and CoMSIA models with high predictive power (R²test values of 0.950 and 0.804, respectively), which were then used to design new inhibitors with enhanced theoretical activity. imist.ma

The predictive power of these models relies on aligning the compounds and calculating steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) that are then correlated with biological activity. imist.ma The resulting contour maps highlight regions where modifications to the molecular structure could enhance or diminish activity. For example, in studies on 6-chloroindolin-2-one derivatives, QSAR analysis has indicated that the polarizability and lipid/water partition coefficient (ALogP) of the molecule are crucial for its anti-inflammatory activity. nih.govresearchgate.net Specifically, high molecular polarizability and low ALogP in the indole-2-one skeleton were found to be favorable. nih.govresearchgate.net

Molecular docking, a technique often used in conjunction with QSAR, predicts the preferred orientation of a molecule when bound to a receptor. imist.ma For derivatives of chloroindolin-2-one, docking studies have been used to elucidate interactions with various enzymes. For example, docking of 6-chloroindolin-2-one derivatives into the active site of α-glucosidase revealed key hydrogen bond and hydrophobic interactions that stabilize the ligand-enzyme complex, affirming the high inhibitory activity observed experimentally. imist.ma Similarly, docking studies on c-Src inhibitors revealed that an amino group on indolinone analogs increased affinity for the ATP-binding site. nih.gov

Table 1: Predictive Modeling Studies on Chloroindolin-2-one Analogs

| Compound Series | Target/Activity | Modeling Technique(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Oxindole based oxadiazoles | α-glucosidase inhibition | 3D-QSAR (CoMFA, CoMSIA), Molecular Docking | Developed predictive models (R²test > 0.8) to design new potent inhibitors. | imist.ma |

| Indole-2-one derivatives | Anti-inflammatory (TNF-α, IL-6 inhibition) | QSAR | High molecular polarizability and low ALogP are favorable for activity. | nih.govresearchgate.net |

| 6-Chloro-3-oxindole derivatives | Yeast α-glucosidase inhibition | Molecular Docking | Identified key interactions between active compounds and the enzyme. | nih.govfrontiersin.org |

| 4,7-Dichloroindolin-2-one analogs | Anticancer | 3D-QSAR (CoMFA/CoMSIA) | Used to map steric and electrostatic requirements for potency. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a this compound analog, and its biological target over time. arxiv.org These simulations are critical for assessing the stability of the docked conformation and understanding the flexibility of both the ligand and the protein's active site. plos.org

For chloroindolin-2-one derivatives, MD simulations have been used to support findings from molecular docking and in vitro assays. plos.org In a study on the antidiabetic potential of (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one, MD simulations were performed to validate the stability of the compound within the active sites of α-amylase and DPP-IV. plos.org The simulations confirmed that the potent interactions identified in the docking analysis were maintained throughout the simulation, lending strong support to the hypothesis that these compounds are stable inhibitors of their target enzymes. plos.org

Similarly, MD studies on other indolin-2-one derivatives have been employed to investigate their potential as cytochrome c peroxidase inhibitors. researchgate.net These simulations help to rationalize the structure-activity relationship (SAR) at a dynamic level, providing insights that static docking models cannot. By observing the trajectory of the ligand in the binding pocket, researchers can identify key stable interactions and conformational changes that are essential for biological activity.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness, is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. sciensage.info In silico tools are widely used to predict these properties for compounds like this compound and its analogs. sciensage.infomdpi.com

Several computational parameters are assessed. Lipinski's rule of five is a fundamental guideline used to evaluate drug-likeness and predict if a compound is likely to be orally active. units.itdrugbank.com The rule states that an orally active drug should generally have: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 Daltons, and a logP (octanol-water partition coefficient) not greater than 5. drugbank.com

For the parent compound, this compound, computational data suggests it adheres to Lipinski's rule, with 1 hydrogen bond donor, 1 hydrogen bond acceptor, a molecular weight of 167.59 g/mol , and a calculated LogP of 1.83. chemscene.com Studies on various substituted 6-chloroindolin-2-one derivatives also show general compliance with these rules, indicating good potential for oral bioavailability. nih.govfrontiersin.org

Other important parameters include the Topological Polar Surface Area (TPSA), which is a good predictor of drug transport properties. rsc.org A TPSA value of less than 140 Ų is generally associated with good cell permeability. rsc.org this compound has a TPSA of 29.1 Ų, suggesting excellent potential for membrane penetration. chemscene.com In silico ADME studies on analogs, such as (E)-3-(2,3-dichlorobenzylidene)-6-chloroindolin-2-one, predicted high gastrointestinal (GI) absorption and the potential to cross the blood-brain barrier. researchgate.net

Pharmacokinetic properties are often predicted using platforms like SwissADME. nih.govfrontiersin.orgsciensage.info These tools can generate "BOILED-Egg" models, which graphically represent predicted GI absorption and blood-brain barrier (BBB) penetration. nih.govfrontiersin.org For several 6-chloroindolin-2-one derivatives, these models predicted high intestinal absorption. nih.govfrontiersin.org The models also predict interactions with metabolic enzymes like cytochrome P450 (CYP) isoforms. Many chloroindolinone analogs are predicted to be inhibitors of key isoforms such as CYP1A2, CYP2C9, and CYP2C19, which has important implications for potential drug-drug interactions. researchgate.net

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₆ClNO | - | chemscene.com |

| Molecular Weight | 167.59 g/mol | Complies with Lipinski's Rule (<500) | chemscene.com |

| LogP | 1.8346 | Complies with Lipinski's Rule (<5) | chemscene.com |

| Hydrogen Bond Acceptors | 1 | Complies with Lipinski's Rule (<10) | chemscene.com |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) | chemscene.com |

| Rotatable Bonds | 0 | Indicates low conformational flexibility | chemscene.com |

Theoretical Calculations for Conformational Analysis (e.g., Molecular Mechanics, DFT)

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the three-dimensional structure, electronic properties, and reactivity of molecules like this compound. auremn.org.br These methods allow for the optimization of molecular geometry and the calculation of various parameters that are difficult to measure experimentally. auremn.org.br

Conformational analysis using DFT helps to identify the most stable three-dimensional arrangement of the atoms in a molecule. nih.govuclan.ac.uk For the indolin-2-one scaffold, studies on related compounds have shown that the bicyclic ring system is nearly planar. researchgate.net For example, the crystal structure of 6-chloroindolin-2-one shows a dihedral angle of only 1.13° between the pyrrolidine (B122466) and benzene (B151609) rings, indicating a high degree of planarity. researchgate.net This conformational rigidity is a key structural feature of the indoline (B122111) core.

DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G**, are frequently employed to study chloroindolin-2-one analogs. nih.govfrontiersin.orgresearchgate.net These calculations can predict structural features like bond lengths and angles, as well as electronic properties derived from the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one |

| (E)-3-(4-(Methylthio)benzylidene)-6-chloroindolin-2-one |

| (E)-3-(2,3-dichlorobenzylidene)-6-chloroindolin-2-one |

| (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one |

| 4,7-Dichloroindolin-2-one |

| 6-chloroindolin-2-one |

| 5-chloroindolin-2-one |

| Acarbose |

| Glibenclamide |

| Chloroquine |

| Hydroxychloroquine |

| Tenidap |

| Doxorubicin |

| Etoposide |

| Lapatinib |

| Afatinib |

| Gefitinib |

Pharmacological and Biological Activities of 7 Chloroindolin 2 One Derivatives

Anti-Cancer and Anti-Proliferative Activities

Derivatives of the indolin-2-one core structure are well-recognized for their potential in oncology. The addition of a chlorine atom at the 7-position can further enhance these properties, leading to the development of potent anti-cancer agents.

A significant mechanism through which indolin-2-one derivatives exert their anti-cancer effects is the inhibition of various protein kinases, which are crucial for cancer cell signaling and proliferation. While specific studies on 7-chloroindolin-2-one derivatives are limited, the broader class of indolin-2-ones has been extensively studied as kinase inhibitors. For instance, the well-known multi-kinase inhibitor Sunitinib, which features a substituted indolin-2-one core, targets several receptor tyrosine kinases including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and Fms-like tyrosine kinase 3 (FLT3).

Research on related pyrrole (B145914) indolin-2-one derivatives has shown that substitutions on the indolin-2-one ring, including halides like fluorine, can lead to superior inhibitory activity against VEGFR-2 and PDGFRβ. This suggests that this compound derivatives could also exhibit potent inhibition of these and other kinases such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), PAK4, Aurora A, and Janus Kinase 2 (JAK2), which are critical for tumor growth and survival.

Table 1: Examples of Kinases Targeted by Indolin-2-one Based Inhibitors

| Kinase Target | Therapeutic Relevance in Cancer |

|---|---|

| VEGFR | Angiogenesis |

| PDGFR | Tumor growth and angiogenesis |

| CDK | Cell cycle progression |

| EGFR | Cell proliferation and survival |

| FLT3 | Hematological malignancies |

| c-Kit | Gastrointestinal stromal tumors |

| PAK4 | Cell motility and invasion |

| Aurora A | Mitosis |

In addition to kinase inhibition, this compound derivatives are investigated for their ability to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. Studies on related compounds, such as 7-chloroquinoline-1,2,3-triazoyl carboxamides, have demonstrated the induction of both apoptosis and cell cycle arrest in human bladder cancer cells. nih.gov These compounds were found to cause cell cycle arrest at the G0/G1 phase. nih.gov While not specific to this compound, these findings suggest a potential mechanism of action for this class of compounds. The induction of apoptosis is a key therapeutic goal in cancer treatment, and compounds that can trigger this process are of significant interest.

The thioredoxin (Trx) system is a major antioxidant system in cells, and its inhibition can lead to increased oxidative stress and subsequent cancer cell death. The enzyme thioredoxin reductase (TrxR) is a key component of this system. Research has shown that compounds bearing the indolin-2-one scaffold can act as potent inhibitors of TrxR. frontiersin.orgnih.gov This inhibition is often achieved through the targeting of the selenocysteine (B57510) residue in the active site of the enzyme. frontiersin.org Inhibition of TrxR by indolin-2-one compounds leads to the oxidation of thioredoxin, increased cellular oxidative stress, and the activation of signaling pathways that promote apoptosis. frontiersin.orgnih.gov While these studies did not specifically use this compound derivatives, the general reactivity of the indolin-2-one core suggests that the 7-chloro substituted versions could also exhibit this activity.

The anti-proliferative activity of this compound derivatives is often evaluated by testing their cytotoxicity against a panel of human cancer cell lines. While specific data for this compound derivatives is not widely available, studies on closely related 7-chloroquinoline (B30040) derivatives have shown significant cytotoxic effects. For example, certain 7-chloro-4-anilino-quinoline amide derivatives have demonstrated potent cytotoxicity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, with IC50 values in the low microgram per milliliter range. Another study on indole (B1671886) derivatives reported significant activity against HepG2, MCF-7, and HeLa cancer cell lines. researchgate.net These findings underscore the potential of the 7-chloro substituted heterocyclic core in designing effective cytotoxic agents against a range of cancers, including liver, breast, colon, lung, and cervical cancers.

Table 2: Cytotoxic Activity of Related Chloro-Substituted Heterocyclic Compounds

| Compound Class | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| 7-Chloro-4-anilino-quinoline amide derivative | HepG2 | 2.09 |

| 7-Chloro-4-anilino-quinoline amide derivative | MCF-7 | 4.63 |

| Indole derivative | HepG2 | 0.9 (LC50) |

| Indole derivative | MCF-7 | 0.55 (LC50) |

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Beyond their anti-cancer properties, derivatives of halogenated indoles have shown promise as antimicrobial agents. The introduction of a chlorine atom can enhance the compound's ability to interfere with microbial growth and survival.

Studies on chloroindoles have demonstrated their effectiveness against various pathogens. For instance, 7-chloroindole (B1661978) has been shown to inhibit biofilm formation in Vibrio parahaemolyticus and exhibits moderate antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 200 μg/mL against this bacterium. frontiersin.orgnih.gov While research specifically on the antifungal and antiviral activities of this compound derivatives is limited, the broader class of indole derivatives has been investigated for these properties. The indole scaffold is a key component in many compounds with antiviral activity. nih.gov

Table 3: Antibacterial Activity of 7-Chloroindole

| Bacterial Strain | Activity | MIC (µg/mL) |

|---|

Anti-Inflammatory Activities

The indolin-2-one skeleton is also a feature of compounds with anti-inflammatory properties. While specific research on this compound derivatives is not extensively documented, studies on the general class of indole-2-one derivatives have shown significant anti-inflammatory effects. These compounds have been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov Furthermore, some indole-2-one derivatives have demonstrated the ability to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory process. nih.govnih.gov

Research on the structurally related 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives has also revealed potent anti-inflammatory activity, characterized by the inhibition of nitric oxide (NO) production and the expression of iNOS and other inflammatory mediators in cellular and animal models. tbzmed.ac.ir These findings suggest that the this compound scaffold holds potential for the development of novel anti-inflammatory agents.

Antidiabetic Activities (α-amylase and α-glucosidase inhibition)

Derivatives of the indolin-2-one (oxindole) scaffold are recognized as potent inhibitors of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion. nih.govresearchgate.net The inhibition of these enzymes can delay carbohydrate breakdown and reduce postprandial hyperglycemia, a critical strategy in managing non-insulin-dependent diabetes mellitus. nih.gov Research has specifically highlighted the potential of chloro-substituted indolin-2-one derivatives as antidiabetic agents.

Studies on dichloroindolinone compounds demonstrated significant inhibitory action against both α-glucosidase and α-amylase. nih.gov For instance, 2,3-dichloroindolinone and 2,6-dichloroindolinone were found to be effective inhibitors of both enzymes. nih.gov Similarly, research into (E)-3-benzylidene-6-chloroindolin-2-one derivatives also revealed significant α-amylase inhibition. plos.org One study evaluated (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one and (E)-3-(4-(Methylthio) benzylidene)-6-chloroindolin-2-one, both of which showed potent activity against α-amylase. plos.org

The inhibitory activities of these chlorinated derivatives are summarized in the table below.

Table 1: α-amylase and α-glucosidase Inhibitory Activities of Chloro-Indolin-2-one Derivatives

| Compound | Target Enzyme | IC₅₀ Value |

|---|---|---|

| 2,3-dichloroindolinone | α-glucosidase | 35.266 μM nih.gov |

| 2,6-dichloroindolinone | α-glucosidase | 38.379 μM nih.gov |

| 2,3-dichloroindolinone | α-amylase | 42.449 μM nih.gov |

| 2,6-dichloroindolinone | α-amylase | 46.708 μM nih.gov |

| (E)-3-(2,4-Dimethylbenzylidene)-6-chloroindolin-2-one | α-amylase | 32.917 µg/mL plos.org |

| (E)-3-(4-(Methylthio) benzylidene)-6-chloroindolin-2-one | α-amylase | 42.691 µg/mL plos.org |

| Acarbose (Standard) | α-amylase | 24.802 μM nih.gov |

These findings underscore the potential of incorporating a chloro-substituent into the indolin-2-one framework to develop new and effective antidiabetic agents. africaresearchconnects.com

Central Nervous System (CNS) Effects

The parent structure of this compound, isatin (B1672199) (1H-indole-2,3-dione), is known to possess a wide range of activities within the central nervous system. nih.gov Derivatives of this compound have been specifically investigated as modulators of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors. These receptors are glutamate-gated ion channels that play a primary role in excitatory synaptic transmission in the CNS.

Compounds derived from this compound are being explored for their potential to treat conditions associated with abnormal neurotransmission and excessive neuronal activity. The modulation of AMPA receptors by these compounds suggests potential applications in a variety of CNS disorders.

Furthermore, other related 2-oxindole derivatives have been identified as having analgesic properties. Certain 3-substituted 2-oxindole-1-carboxamides, which can be synthesized from precursors like 7-chloro-2-oxindole, have demonstrated utility as analgesic agents. researchgate.net This indicates that the chloro-substituted oxindole (B195798) scaffold is a promising starting point for the development of new drugs targeting the CNS.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies of this compound and related derivatives reveal that the nature and position of substituents on the indolinone ring are critical for their biological activity.

The presence of a chlorine atom, an electron-withdrawing group, significantly influences the compound's potency. For instance, in a series of 3-(benzoxazol-2-ylimino)indolin-2-one conjugates, derivatives with electron-withdrawing groups, including the 7-chloro substituted version, generally showed better antimicrobial activity than unsubstituted derivatives. researchgate.net However, the position of this substitution is crucial; the same study noted that antimicrobial activity was more potent when the electron-withdrawing group was placed at the 5th position of the isatin ring compared to the 7th position. researchgate.net